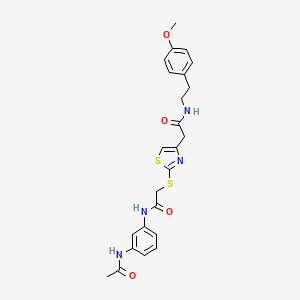

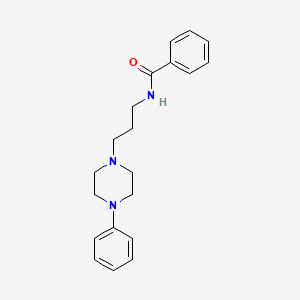

N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a compound with the molecular formula C20H25N3O and a molecular weight of 323.44 . It is also known by the registry number ZINC000011853359 .

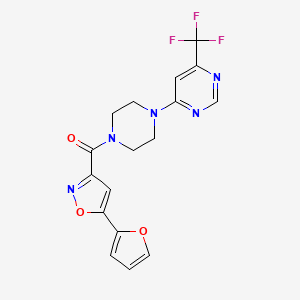

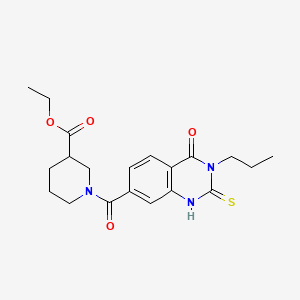

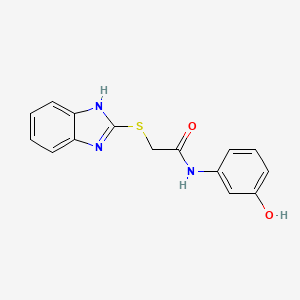

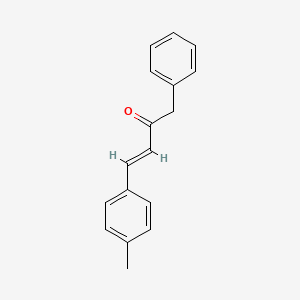

Molecular Structure Analysis

The compound has a SMILES representation ofO=C(NCCCN1CCN(CC1)c1ccccc1)c1ccccc1 . This indicates that it contains a benzamide group attached to a phenylpiperazine group via a propyl linker . Physical and Chemical Properties Analysis

The compound has a molecular weight of 323.44 . Its solubility in DMSO is unknown .Wissenschaftliche Forschungsanwendungen

Potential Treatment for HIV

- A study by Weng et al. (2011) explored the synthesis and biological evaluation of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives as potential treatments for HIV. These compounds exhibited cell-cell fusion inhibitory activities, signifying their potential use in HIV treatment strategies (Weng et al., 2011).

Anticonvulsant Activity

- Mussoi et al. (1996) synthesized a series of benzamides including N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide derivatives, which showed promise as anticonvulsant agents. They were found to be either equipotent or more potent than phenytoin in some cases (Mussoi et al., 1996).

Antifungal Properties

- Laurent et al. (2010) synthesized and evaluated a set of 4-(4-phenylpiperazine-1-yl)benzamidines against Pneumocystis carinii, identifying compounds with significant antifungal activities (Laurent et al., 2010).

Mitosis Inhibition in Plant Cells

- Merlin et al. (1987) reported that certain N-(1,1-dimethylpropynyl) benzamide series, closely related to the phenylpiperazine benzamides, are potent inhibitors of mitosis in plant cells. This suggests potential applications in agriculture or botanical research (Merlin et al., 1987).

Cardiac Electrophysiology and Beta-Blocking Activity

- A study by Phillips et al. (1992) synthesized novel arylpiperazines, including this compound derivatives, with potential as class II/III antiarrhythmic agents. This highlights their possible use in cardiovascular therapeutics (Phillips et al., 1992).

Antimicrobial Agents

- Bikobo et al. (2017) reported the synthesis and evaluation of thiazole derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and benzamide ethers as potent antimicrobial agents (Bikobo et al., 2017).

HIV-1 Attachment Inhibition

- Meanwell et al. (2009) explored the role of structural variations of the benzamide moiety in this compound derivatives for inhibiting HIV-1 attachment, further emphasizing their potential in HIV treatment (Meanwell et al., 2009).

Antituberculosis Activity

- Kayukova et al. (2010) synthesized and evaluated O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes for their antituberculosis activity, indicating their potential application in treating tuberculosis (Kayukova et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathway, which is involved in many cognitive processes. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have downstream effects on cognitive function, potentially alleviating symptoms of cognitive decline in conditions like Alzheimer’s disease .

Result of Action

The inhibition of AChE by this compound can lead to increased acetylcholine levels in the brain, potentially improving cognitive function . This could make the compound a potential candidate for the treatment of cognitive decline in conditions like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c24-20(18-8-3-1-4-9-18)21-12-7-13-22-14-16-23(17-15-22)19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFNHNGUBMGESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2901202.png)

![3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2901204.png)

![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)

![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)

![2-[[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2901208.png)

![6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)